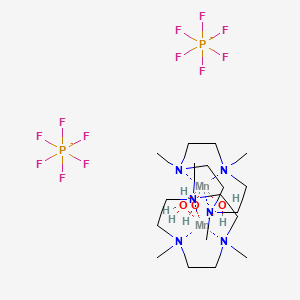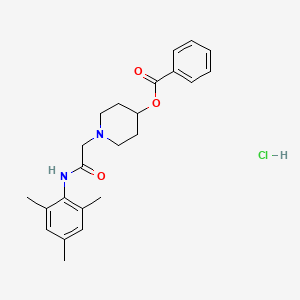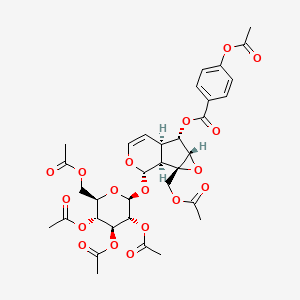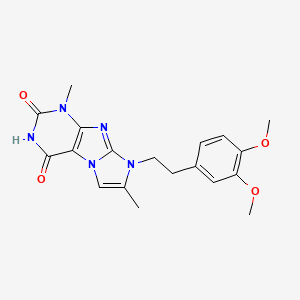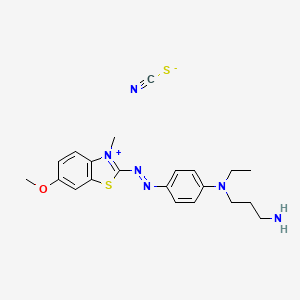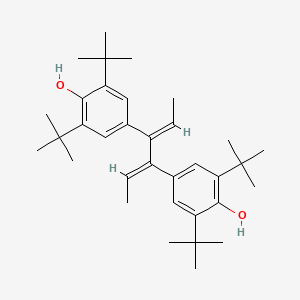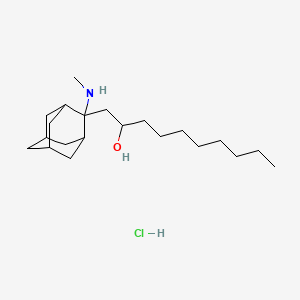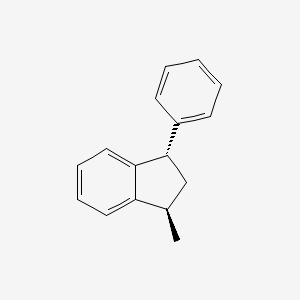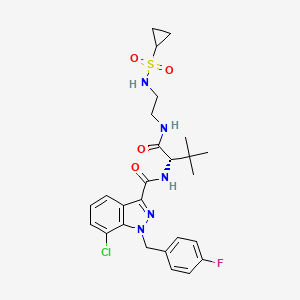
Adsb-fub-187
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADSB-FUB-187 is an indazole-based synthetic cannabinoid. It is known for its potent agonistic activity at the CB1 receptor, with a binding affinity of Ki = 0.09 nM and an EC50 of 1.09 nM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ADSB-FUB-187 involves several key steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Functionalization of the Indazole Ring: The indazole ring is then functionalized with a carboxamide group at the 3-position. This is typically achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Introduction of the Fluorobenzyl Group: The 1-position of the indazole ring is substituted with a fluorobenzyl group via a nucleophilic substitution reaction.
Attachment of the Cyclopropylsulfonylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
ADSB-FUB-187 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the functional groups on the indazole ring, potentially altering its activity.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride and various alkyl halides are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological profiles.
Aplicaciones Científicas De Investigación
ADSB-FUB-187 has been extensively studied for its applications in several scientific fields:
Chemistry: It serves as a model compound for studying the structure-activity relationships of synthetic cannabinoids.
Biology: The compound is used to investigate the biological effects of CB1 receptor agonists, including their impact on cellular signaling pathways.
Medicine: this compound is explored for its potential therapeutic applications, such as pain management and neuroprotection.
Mecanismo De Acción
ADSB-FUB-187 exerts its effects primarily through its agonistic activity at the CB1 receptor. Upon binding to the receptor, it activates the associated G-protein, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This activation triggers various downstream signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- AB-FUBINACA
- ADB-FUBINACA
- ADB-5’F-BUTINACA
- ADB-5’Br-PINACA
- MDMB-5’Br-BUTINACA
Uniqueness
ADSB-FUB-187 is unique due to its exceptionally high binding affinity for the CB1 receptor, making it one of the most potent synthetic cannabinoids in its class. While other compounds may have similar structures, the specific functional groups and their positions on the indazole ring contribute to its distinct pharmacological profile .
Propiedades
Número CAS |
1185283-97-9 |
|---|---|
Fórmula molecular |
C26H31ClFN5O4S |
Peso molecular |
564.1 g/mol |
Nombre IUPAC |
7-chloro-N-[(2S)-1-[2-(cyclopropylsulfonylamino)ethylamino]-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C26H31ClFN5O4S/c1-26(2,3)23(25(35)29-13-14-30-38(36,37)18-11-12-18)31-24(34)21-19-5-4-6-20(27)22(19)33(32-21)15-16-7-9-17(28)10-8-16/h4-10,18,23,30H,11-15H2,1-3H3,(H,29,35)(H,31,34)/t23-/m1/s1 |
Clave InChI |
UANJTRHQSBHCID-HSZRJFAPSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NCCNS(=O)(=O)C1CC1)NC(=O)C2=NN(C3=C2C=CC=C3Cl)CC4=CC=C(C=C4)F |
SMILES canónico |
CC(C)(C)C(C(=O)NCCNS(=O)(=O)C1CC1)NC(=O)C2=NN(C3=C2C=CC=C3Cl)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




